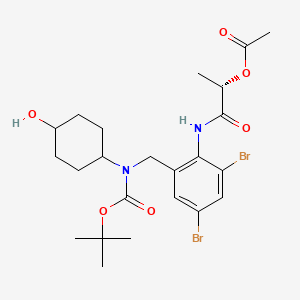
(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Acetate is a compound that combines the properties of tert-butoxycarbonyl (Boc) protecting groups with Ambroxol and lactamide acetate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Acetate typically involves the protection of the amine group of Ambroxol using tert-butoxycarbonyl (Boc) groups. This can be achieved through the reaction of Ambroxol with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent at ambient temperature.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions
(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Acetate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include the deprotected amine form of Ambroxol and various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Acetate has several scientific research applications:
Organic Synthesis: Used as a protecting group for amines in multistep organic synthesis.
Peptide Synthesis: Employed in the synthesis of peptides where selective protection and deprotection of amine groups are crucial.
Pharmaceutical Research: Investigated for its potential use in drug development due to the pharmacological properties of Ambroxol.
Mécanisme D'action
The mechanism of action of (tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Acetate involves the protection of the amine group of Ambroxol, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
(tert-Butoxycarbonyl) Amino Acids: Commonly used in peptide synthesis for protecting amine groups.
(tert-Butoxycarbonyl) Peptides: Used in the synthesis of complex peptides where selective protection is required.
Uniqueness
(tert-Butoxycarbonyl) Ambroxol (L)-Lactamide Acetate is unique due to the combination of the pharmacologically active Ambroxol with the Boc protecting group, making it valuable in both synthetic and pharmaceutical research.
Propriétés
Formule moléculaire |
C23H32Br2N2O6 |
|---|---|
Poids moléculaire |
592.3 g/mol |
Nom IUPAC |
[(2S)-1-[2,4-dibromo-6-[[(4-hydroxycyclohexyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]anilino]-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C23H32Br2N2O6/c1-13(32-14(2)28)21(30)26-20-15(10-16(24)11-19(20)25)12-27(22(31)33-23(3,4)5)17-6-8-18(29)9-7-17/h10-11,13,17-18,29H,6-9,12H2,1-5H3,(H,26,30)/t13-,17?,18?/m0/s1 |
Clé InChI |
ARHMZIYMJDFNGZ-TZYSRNFLSA-N |
SMILES isomérique |
C[C@@H](C(=O)NC1=C(C=C(C=C1Br)Br)CN(C2CCC(CC2)O)C(=O)OC(C)(C)C)OC(=O)C |
SMILES canonique |
CC(C(=O)NC1=C(C=C(C=C1Br)Br)CN(C2CCC(CC2)O)C(=O)OC(C)(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


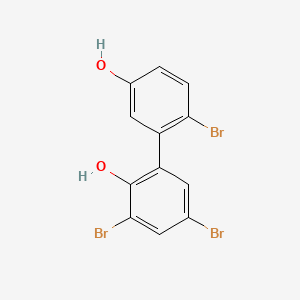
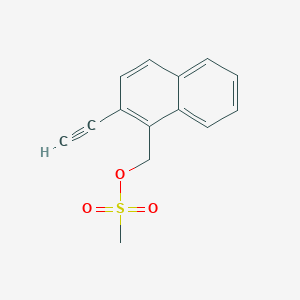
![4-[4-(Benzyloxy)phenyl]butanoic acid](/img/structure/B13853948.png)

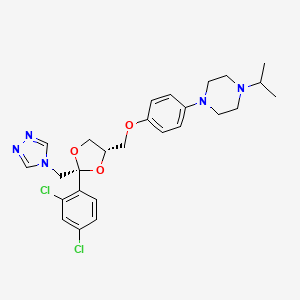
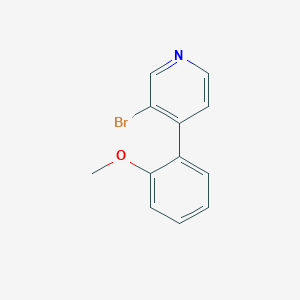
![6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]-N-[2-(3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl)ethyl]hexanamide](/img/structure/B13853989.png)
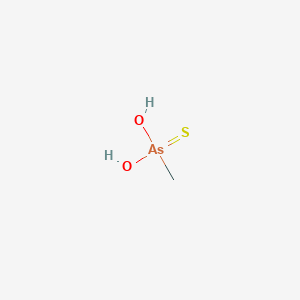
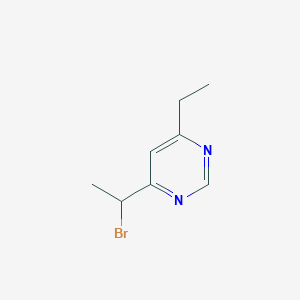
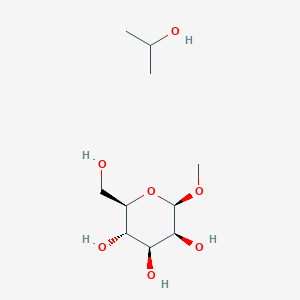

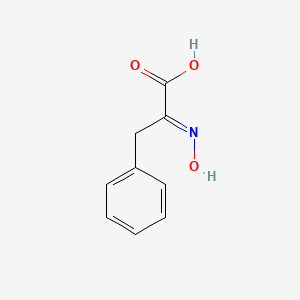
![[2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate](/img/structure/B13854029.png)
![1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13854038.png)
